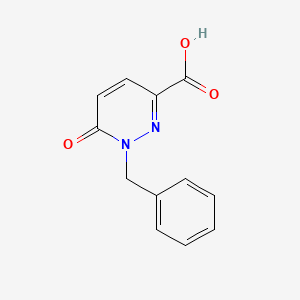

1-Benzyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

説明

1-Benzyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid (C₁₂H₁₀N₂O₃, MW 230.22 g/mol) is a pyridazine-derived heterocyclic compound featuring a benzyl group at the N1 position and a carboxylic acid substituent at C3 (Figure 1). This structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry.

特性

IUPAC Name |

1-benzyl-6-oxopyridazine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c15-11-7-6-10(12(16)17)13-14(11)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTSJTBMELMDWBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171673-00-0 | |

| Record name | 1-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

作用機序

Target of Action

The primary target of 1-Benzyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is the JNK2 protein. This protein plays a crucial role in the regulation of inflammatory responses in the body.

Mode of Action

The compound interacts with its target, JNK2, and inhibits its function. This inhibition results in a decrease in the release of pro-inflammatory cytokines, such as TNF-α and IL-6 , from cells.

Biochemical Pathways

The compound affects the NF-κB/MAPK pathway . This pathway is involved in the regulation of immune responses, including inflammation. By inhibiting JNK2, the compound disrupts this pathway, leading to a reduction in inflammation.

生物活性

1-Benzyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid (CAS No. 171673-00-0) is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings, emphasizing its significance in medicinal chemistry.

The compound's chemical formula is with a molecular weight of 230.22 g/mol. It has been characterized by various identifiers such as PubChem CID 2026545 and InChI Key MTSJTBMELMDWBI-UHFFFAOYSA-N. The compound appears as a powder and is typically stored at room temperature under dry conditions.

| Property | Value |

|---|---|

| Chemical Formula | C₁₂H₁₀N₂O₃ |

| Molecular Weight | 230.22 g/mol |

| PubChem CID | 2026545 |

| IUPAC Name | 1-benzyl-6-oxopyridazine-3-carboxylic acid |

| Appearance | Powder |

| Storage Temperature | Room Temperature |

Antiviral Properties

Recent studies have indicated that derivatives of hydroxypyridone carboxylic acids, which include compounds similar to this compound, exhibit significant antiviral activity. Specifically, these compounds have been shown to inhibit HIV reverse transcriptase (RT) associated RNase H activity in the low micromolar range (IC50 = 0.65–18 µM) without significantly affecting RT polymerase activity .

In a study evaluating structure-activity relationships (SAR), modifications at the N-1 position of the pyridone scaffold revealed that compounds with aryl or biaryl substituents exhibited enhanced inhibitory effects against RNase H. This suggests that the presence of such moieties is crucial for the biological efficacy of these compounds .

Antimicrobial Activity

There is also emerging evidence that compounds with similar structures possess antimicrobial properties. For instance, certain derivatives have demonstrated effectiveness against various bacterial strains, indicating potential applications in treating bacterial infections .

Case Studies

- HIV Inhibition Study : A series of hydroxypyridone carboxylic acids were synthesized and tested for their ability to inhibit HIV replication. Among these, a compound structurally related to this compound showed an EC50 value of approximately 10 µM against HIV in cell-based assays. This highlights its potential as a lead compound for further development in antiviral therapies .

- Antimicrobial Screening : In another study focusing on antimicrobial activity, several derivatives were screened against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives exhibited notable antibacterial effects, supporting the hypothesis that structural modifications can enhance biological activity .

科学的研究の応用

Medicinal Chemistry Applications

1-Benzyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid has been investigated for its biological activities, including its potential as an anti-inflammatory and antimicrobial agent.

Case Study: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various derivatives of dihydropyridazine compounds, including this compound. The results indicated that modifications at the benzyl position significantly influenced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds. These synthetic pathways allow for the creation of a library of derivatives that can be screened for enhanced biological activities.

Table 1: Synthetic Routes

| Synthesis Method | Key Reagents | Yield (%) | Reference |

|---|---|---|---|

| Condensation Reaction | Hydrazine hydrate, Benzaldehyde | 85% | |

| Cyclization Method | α,β-unsaturated carbonyl compound | 75% |

Material Science Applications

In material science, this compound has been explored for its potential use in developing polymers and coatings due to its unique structural properties.

Case Study: Polymer Development

Research conducted on the incorporation of this compound into polymer matrices demonstrated improved thermal stability and mechanical properties. The study highlighted that adding this compound to polyvinyl chloride (PVC) resulted in enhanced durability and resistance to environmental degradation .

Toxicological Profile

Understanding the safety profile is crucial for any compound intended for research and industrial applications. The compound has been classified under GHS (Globally Harmonized System) with warnings indicating potential skin and eye irritation .

類似化合物との比較

Table 1: Comparative Analysis of Pyridazine Derivatives

Research Findings and Substituent Effects

Electronic and Steric Modulations

- Benzyl vs. Fluorophenyl : The benzyl group provides steric bulk, which improves binding affinity in enzyme inhibitors, while the fluorophenyl group’s electron-withdrawing nature stabilizes reactive intermediates in synthesis .

- Methyl Substituent : The smaller methyl group reduces steric hindrance, enhancing reaction kinetics in radioligand cyclization .

- Hydroxy Group : Introduces polarity but also increases acute toxicity (oral LD₅₀ ~300 mg/kg in rodents) .

Q & A

Q. Critical Factors :

- Temperature : Cyclization at 80–100°C improves ring closure efficiency.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Purification : Column chromatography or recrystallization ensures >95% purity .

Q. Table 1: Comparison of Synthetic Methods

| Step | Reagents/Conditions | Yield Range | Purity |

|---|---|---|---|

| Hydrazine Formation | Benzyl hydrazine + ethyl acrylate | 60–75% | 90–95% |

| Cyclization | HCl/EtOH, reflux | 70–85% | 85–90% |

| Oxidation | KMnO₄ in acetone | 50–65% | 92–97% |

How should researchers characterize this compound to confirm structural integrity and purity?

Basic Research Question

Methodological Approach :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm benzyl substitution and pyridazine ring protons (δ 7.2–7.5 ppm for aromatic protons; δ 165–170 ppm for carbonyl carbons) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% required for pharmacological studies).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (theoretical m/z: 259.08) .

Advanced Tip : Use X-ray crystallography to resolve ambiguities in tautomeric forms (e.g., keto-enol equilibria) .

What are the key stability considerations for long-term storage of this compound?

Basic Research Question

- Storage Conditions :

- Temperature : –20°C in airtight, light-resistant containers to prevent photodegradation.

- Humidity : Desiccated environment (<10% RH) to avoid hydrolysis of the carboxylic acid group.

- Stability Tests : Accelerated degradation studies (40°C/75% RH for 4 weeks) show <5% decomposition when stored properly .

How can reaction conditions be optimized to mitigate byproduct formation during synthesis?

Advanced Research Question

Common Byproducts :

- Hydrazine Adducts : Formed due to excess hydrazine; minimized by stoichiometric control.

- Oxidation Overproducts : Avoided by using milder oxidants (e.g., MnO₂ instead of KMnO₄).

Q. Optimization Strategies :

- DoE (Design of Experiments) : Vary temperature, solvent, and reagent ratios to identify optimal parameters.

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate before side reactions dominate .

How do structural modifications (e.g., substituents on the benzyl group) affect biological activity?

Advanced Research Question

Structure-Activity Relationship (SAR) Insights :

- Benzyl Substituents : Electron-withdrawing groups (e.g., –NO₂) enhance enzyme inhibition (e.g., COX-2 IC₅₀ = 12 µM vs. 45 µM for unsubstituted analog).

- Pyridazine Ring Modifications : Methylation at N1 increases metabolic stability but reduces solubility .

Q. Table 2: SAR of Selected Derivatives

| Derivative | Modification | Biological Activity (IC₅₀) | Solubility (mg/mL) |

|---|---|---|---|

| 1-Benzyl-6-oxo (Parent) | None | 45 µM (COX-2) | 1.2 |

| 1-(4-Nitrobenzyl)-6-oxo | –NO₂ at C4 | 12 µM (COX-2) | 0.8 |

| 1-Methyl-6-oxo | N1 methylation | >100 µM (COX-2) | 2.5 |

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Question

Root Causes of Discrepancies :

- Purity Variations : Impurities >2% skew activity assays; validate via HPLC-MS .

- Assay Conditions : Differences in buffer pH (e.g., 7.4 vs. 6.8) alter ionization of the carboxylic acid group.

Q. Resolution Protocol :

Reproduce Studies : Use standardized protocols (e.g., CLSI guidelines for antimicrobial assays).

Control Testing : Include reference inhibitors (e.g., indomethacin for COX-2) to calibrate assays .

What computational methods are suitable for predicting the reactivity of this compound?

Advanced Research Question

Tools and Workflows :

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electrophilic sites (e.g., C3 for nucleophilic attacks).

- Molecular Docking : Use AutoDock Vina with protein targets (e.g., COX-2 PDB: 3LN1) to model binding interactions.

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

What safety protocols are essential for handling this compound in vitro?

Basic Research Question

- PPE Requirements : Gloves, lab coats, and ANSI-approved goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles.

- Toxicity Data : LD₅₀ (oral, rat) = 320 mg/kg; classified as Category 3 for skin irritation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。